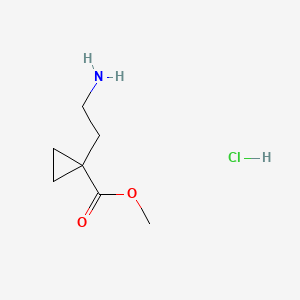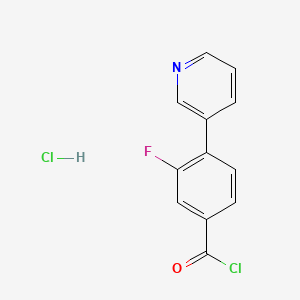![molecular formula C11H20NNaO4S B13466173 Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a chemical compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl-protected amino group and a sulfinate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexane ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Introduction of the Sulfinate Group: The protected amino cyclohexane is then reacted with a sulfinate ester or sulfinate salt under basic conditions to introduce the sulfinate group. This step may involve the use of reagents like sodium sulfinate and a suitable solvent such as ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinate group, using reducing agents like sodium borohydride.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for deprotection, followed by nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonate derivatives.
Reduction: Formation of reduced sulfinate or thiol derivatives.
Substitution: Formation of various substituted amines and cyclohexane derivatives.
科学研究应用
Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and sulfinate groups, which can form hydrogen bonds and electrostatic interactions.
Pathways Involved: The compound may influence biochemical pathways related to sulfur metabolism and amino acid processing.
相似化合物的比较
Similar Compounds
Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfinate group.
Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfinate group.
属性
分子式 |
C11H20NNaO4S |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
sodium;4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate |
InChI |
InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-4-6-9(7-5-8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 |
InChI 键 |
FVMSSHVMNHHZTQ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
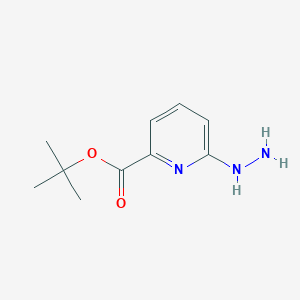
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
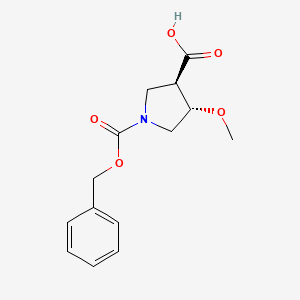
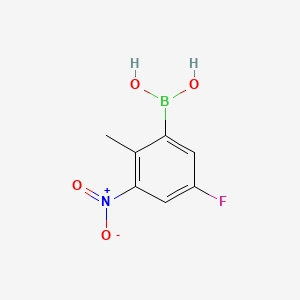
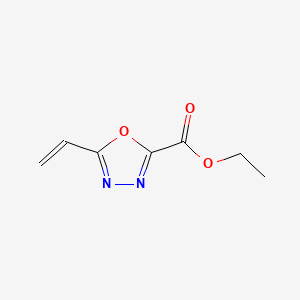
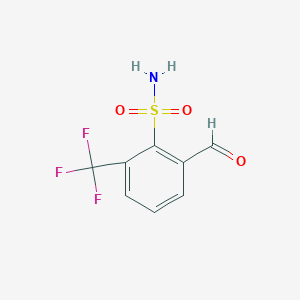
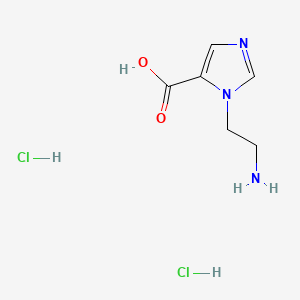
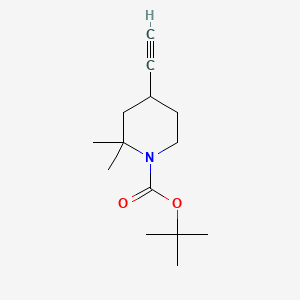
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)

